1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is an organic compound with the molecular formula C13H25BrO. It is a brominated cyclopentane derivative, where a bromine atom is attached to the first carbon of the cyclopentane ring, and a 2-ethylhexyl group is attached to the second carbon through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane typically involves the bromination of 2-((2-ethylhexyl)oxy)cyclopentane. The process can be carried out using bromine (Br2) or other brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different substituted cyclopentane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding cyclopentane derivative without the bromine atom
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and various amines for amination. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products Formed
Substitution Reactions: Substituted cyclopentane derivatives with various functional groups.
Oxidation Reactions: Alcohols or ketones, depending on the degree of oxidation.
Reduction Reactions: Cyclopentane derivatives without the bromine atom
Scientific Research Applications
1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. .
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. .
Medicine: Potential use in drug discovery and development. .
Industry: Utilized in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
1-Bromo-2-((2-ethylhexyl)oxy)cycloheptane: A similar compound with a cycloheptane ring.
1-Bromo-2-((2-ethylhexyl)oxy)cyclobutane: A similar compound with a cyclobutane ring
Uniqueness
1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is unique due to its specific ring size and the presence of both a bromine atom and a 2-ethylhexyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H25BrO |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-bromo-2-(2-ethylhexoxy)cyclopentane |
InChI |
InChI=1S/C13H25BrO/c1-3-5-7-11(4-2)10-15-13-9-6-8-12(13)14/h11-13H,3-10H2,1-2H3 |
InChI Key |
XRSJGCXLTAVFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1CCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.